![molecular formula C22H22N2O5S2 B2591277 Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 1049932-65-1](/img/structure/B2591277.png)
Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Thiophene is a five-membered heterocyclic compound that contains one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of thiophene consists of a five-membered ring made up of one sulfur atom . The exact molecular structure of “Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate” is not available in the sources I found.Scientific Research Applications
Organic Electronics and Optoelectronics
The conjugated structure of this compound makes it appealing for organic electronics. Researchers have explored its use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. The π-conjugated system facilitates charge transport, making it suitable for semiconducting materials in these devices .
Medicinal Chemistry and Drug Development
Thiophene derivatives often exhibit pharmacological properties. In the case of Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate, its potential applications include:
- Antihypertensive and Anti-Atherosclerotic Effects : These properties make it relevant for cardiovascular research .
Corrosion Inhibition
Thiophene derivatives, including this compound, have been studied as corrosion inhibitors. Their ability to protect metals from corrosion in aggressive environments is valuable for industrial applications .
Synthetic Chemistry and Heterocyclic Synthesis
The synthesis of Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate involves heterocyclization. Researchers explore various synthetic routes, including condensation reactions like the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses. These methods yield diverse thiophene derivatives with potential applications .
Chemical Biology and Bioconjugation
The tosyl group in Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate allows for bioconjugation. Researchers can attach biomolecules (e.g., proteins, peptides) to the tosyl group, enabling targeted drug delivery or bioimaging applications.
Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
methyl 3-[[1-(4-methylphenyl)sulfonylpyrrolidine-2-carbonyl]amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S2/c1-14-9-11-15(12-10-14)31(27,28)24-13-5-7-17(24)21(25)23-19-16-6-3-4-8-18(16)30-20(19)22(26)29-2/h3-4,6,8-12,17H,5,7,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRUXZSKBWJLST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1-tosylpyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate |
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